4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile

Catalog No.
S539084
CAS No.
936345-35-6
M.F
C18H21N3O3S
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)...

CAS Number

936345-35-6

Product Name

4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile

IUPAC Name

4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C18H21N3O3S/c1-11-7-15(8-12(2)16(11)9-19)24-18-13(3)21(10-25(4,22)23)20-17(18)14-5-6-14/h7-8,14H,5-6,10H2,1-4H3

InChI Key

QSFGZNVRVZHUGV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C#N)C)OC2=C(N(N=C2C3CC3)CS(=O)(=O)C)C

Solubility

Soluble in DMSO

Synonyms

4-(3-cyclopropyl-1-(methylsulfonylmethyl)-5-methyl-1H-pyrazol-4-yl)oxy-2,6-dimethylbenzonitrile, PF 02413873, PF-02413873, PF02413873

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)OC2=C(N(N=C2C3CC3)CS(=O)(=O)C)C

Description

The exact mass of the compound PF-02413873 is 359.1304 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

PF-02413873 acts as a nonsteroidal antagonist to the progesterone receptor. This means it binds to the PR and prevents the natural hormone progesterone from exerting its effects. Progesterone plays a critical role in various physiological processes, including endometrial growth and female reproduction. By blocking progesterone binding, PF-02413873 can potentially inhibit these processes [1].

Studies have shown that PF-02413873 exhibits high potency, with a Ki (inhibition constant) of 2.6 nM. It also demonstrates full competition with progesterone for binding to the PR and achieves this effect through an orally active mechanism [1].

Source

[1] PF-02413873 (PF-2413873) | Progesterone Receptor Antagonist | MedChemExpress ()

Pharmacokinetic Properties

Research has explored the pharmacokinetic properties of PF-02413873 in various species. Studies in rats and dogs revealed significant differences in clearance rates. The compound exhibits high clearance in rats, suggesting rapid metabolism, while demonstrating lower clearance in dogs, indicating greater metabolic stability [2].

Source

[2] Preclinical and clinical pharmacokinetics of PF-02413873, a nonsteroidal progesterone receptor antagonist - PubMed ()

This compound is classified as a small molecule drug and is known for its specific structure that includes a pyrazole ring and a benzonitrile moiety. Its molecular formula is C18H21N3O3S, and it has a molecular weight of approximately 359.45 g/mol. The compound's unique features include the cyclopropyl group and the methylsulfonylmethyl substituent on the pyrazole ring, which are pivotal for its biological activity .

PF-02413873 acts as a competitive antagonist for the progesterone receptor []. Progesterone, a natural hormone, binds to PR and triggers various cellular responses. PF-02413873 competes with progesterone for the binding site on PR, preventing progesterone from exerting its effects. This blockade of PR signaling can potentially be beneficial in conditions where progesterone activity needs to be suppressed [].

Published information on the safety profile of PF-02413873 is scarce. Preclinical studies suggest that achieving therapeutic effects might be feasible with an acceptable safety margin []. However, further investigations are necessary to fully understand its potential side effects and interactions with other medications.

Typical of similar organic molecules. Key reactions include:

  • Nucleophilic substitutions: The presence of the benzonitrile group allows for nucleophilic attack under appropriate conditions.
  • Hydrolysis: The methylsulfonylmethyl group can be hydrolyzed under acidic or basic conditions.
  • Reduction reactions: Potential reduction of the nitrile group to an amine can occur under strong reducing conditions.

These reactions can lead to derivatives that may exhibit altered biological activities or pharmacokinetics.

4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile has been primarily studied for its role as a nonsteroidal progesterone receptor antagonist. This activity suggests potential therapeutic applications in conditions such as endometriosis and uterine fibroids by inhibiting progesterone signaling pathways .

Studies have demonstrated its efficacy in preclinical models, indicating that it may effectively reduce endometrial growth by blocking progesterone receptor activity .

The synthesis of this compound generally involves multiple steps:

  • Formation of the pyrazole ring: This is typically achieved through condensation reactions involving hydrazine derivatives and carbonyl compounds.
  • Introduction of the methylsulfonylmethyl group: This can be accomplished through electrophilic substitution or nucleophilic addition methods.
  • Coupling with the benzonitrile moiety: This step often involves coupling reactions using appropriate coupling agents to link the pyrazole derivative to the benzonitrile structure.

The specific synthetic routes may vary based on desired yields and purity levels .

The primary application of 4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile lies in its potential use as a therapeutic agent for reproductive health disorders. Its action as a progesterone receptor antagonist makes it a candidate for treating conditions like:

  • Endometriosis
  • Uterine fibroids
  • Hormonal therapies in reproductive health

Additionally, its unique chemical structure may allow for further modifications to enhance efficacy or reduce side effects .

Research into the interaction profile of this compound has shown that it selectively binds to progesterone receptors without significant off-target effects. Pharmacokinetic studies indicate that it exhibits favorable absorption and distribution characteristics, making it suitable for further clinical evaluation .

Moreover, studies have explored its interactions with various metabolic enzymes, which are crucial for understanding its pharmacokinetics and potential drug-drug interactions .

Similar Compounds: Comparison

Several compounds share structural similarities with 4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
PF-02413873Similar pyrazole structure; nonsteroidal antagonistProgesterone receptor antagonist
RU486Steroidal structure; progesterone receptor antagonistAbortion pill
MifepristoneSimilar mechanism; used in reproductive healthProgesterone receptor modulator

The uniqueness of 4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile lies in its specific nonsteroidal nature and structural features that confer selective activity against progesterone receptors without significant side effects associated with steroidal compounds .

This comprehensive overview highlights the significance of 4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile in pharmaceutical research and its potential therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

359.13036271 g/mol

Monoisotopic Mass

359.13036271 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FH83GLG04S

Wikipedia

Pf-02413873

Dates

Modify: 2024-04-14
1: Jones HM, Dickins M, Youdim K, Gosset JR, Attkins NJ, Hay TL, Gurrell IK, Logan YR, Bungay PJ, Jones BC, Gardner IB. Application of PBPK modelling in drug discovery and development at Pfizer. Xenobiotica. 2012 Jan;42(1):94-106. doi: 10.3109/00498254.2011.627477. Epub 2011 Oct 30. PubMed PMID: 22035569.
2: Howe DC, Mount NM, Bess K, Brown A, Bungay P, Gibson KR, Hawcock T, Richard J, Jones G, Walley R, McLeod A, Apfeldorfer C, Ramsey S, Tweedy S, Pullen N. The translational efficacy of a nonsteroidal progesterone receptor antagonist, 4-[3-cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzon itrile (PF-02413873), on endometrial growth in macaque and human. J Pharmacol Exp Ther. 2011 Nov;339(2):642-53. doi: 10.1124/jpet.111.183848. Epub 2011 Aug 17. PubMed PMID: 21849626.
3: Bungay PJ, Tweedy S, Howe DC, Gibson KR, Jones HM, Mount NM. Preclinical and clinical pharmacokinetics of PF-02413873, a nonsteroidal progesterone receptor antagonist. Drug Metab Dispos. 2011 Aug;39(8):1396-405. doi: 10.1124/dmd.110.037234. Epub 2011 May 4. PubMed PMID: 21543556.

Explore Compound Types